molecular formula C17H18FN3O6S B193944 磺基环丙沙星 CAS No. 105093-21-8

磺基环丙沙星

货号 B193944
CAS 编号: 105093-21-8
分子量: 411.4 g/mol
InChI 键: SDLYZOYQWKDWJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .


Molecular Structure Analysis

Sulfociprofloxacin has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .

科学研究应用

  • Electrochemically Activated Persulfate for Ciprofloxacin Abatement

    • Scientific Field : Environmental Science & Technology
    • Application Summary : This study investigates the roles of anodic and cathodic processes in electrochemically activated persulfate (EAP) and its viability for ciprofloxacin degradation in wastewater .
    • Methods : The study used different electrolytes and electrochemical setups to understand sulfate radical formation at a boron-doped diamond (BDD) anode and persulfate activation at a graphite cathode .
    • Results : Rapid ciprofloxacin transformation occurred via pseudo-first-order mechanisms with respect to ciprofloxacin in persulfate electrolyte, reaching 84% removal in 120 min using EAP .
  • Degradation of Ciprofloxacin in Aqueous Solution

    • Scientific Field : Environmental Science and Pollution Research
    • Application Summary : This research focuses on the degradation of ciprofloxacin in aqueous solution using biochar-supported sulfidized nanoscale zero-valent iron (S-nZVI/BC) to activate persulfate (PS) .
    • Methods : The impacts of different influencing factors such as S/Fe molar ratios, BC/S-nZVI mass ratios, PS concentration, S-nZVI/BC dosage, CIP concentration, initial pH, coexisting anions, and humic acid on CIP degradation efficiency were explored by batch experiments .
    • Results : Under the experimental conditions with 0.6 g/L S-nZVI/BC, 2 mmol/L PS, and 10 mg/L CIP, the degradation rate reached 97.45% after 90 min .
  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This research focuses on the design, synthesis, and antimicrobial activity evaluation of ciprofloxacin-indole/acetophenone hybrids .
    • Methods : A novel set of ciprofloxacin-indole/acetophenone hybrids was designed, synthesized, and structurally elucidated with the help of NMR and high-resolution mass spectrometry .
    • Results : All the target compounds exhibited excellent inhibitory activity against the strains tested. Among them, the most active hybrid showed equal or higher activity than CIP .
  • Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations

    • Scientific Field : Analytical Chemistry
    • Application Summary : This research focuses on the development and validation of a spectrophotometric method for the determination of ciprofloxacin in pure and pharmaceutical preparations .
    • Methods : The method involves the formation of a colored charge-transfer complex that exhibits a maximum absorbance at 440 nm. This complex is generated by the reaction of the drug’s secondary amine with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine (NH2OH) .
    • Results : The method offers a straightforward and sensitive approach for quantifying ciprofloxacin within a concentration range of 50.0–250.0 μg/mL .
  • Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin

    • Scientific Field : Microbiology
    • Application Summary : This research focuses on the in vivo assessment of the antimicrobial efficacy of ciprofloxacin .
    • Methods : Rats were orally challenged with S. typhimurium and received different treatments including ciprofloxacin .
    • Results : The results of this study provide valuable insights into the antimicrobial efficacy of ciprofloxacin .

未来方向

The rise of infections resistant to Ciprofloxacin, from which Sulfociprofloxacin is derived, indicates that new pharmacological synergisms and derivatives are required . This suggests that future research could focus on enhancing the efficacy of Sulfociprofloxacin and similar compounds.

属性

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYZOYQWKDWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146939
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfociprofloxacin

CAS RN

105093-21-8
Record name Sulfociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfociprofloxacin
Reactant of Route 2
Reactant of Route 2
Sulfociprofloxacin
Reactant of Route 3
Reactant of Route 3
Sulfociprofloxacin
Reactant of Route 4
Reactant of Route 4
Sulfociprofloxacin
Reactant of Route 5
Sulfociprofloxacin
Reactant of Route 6
Reactant of Route 6
Sulfociprofloxacin

Citations

For This Compound
73
Citations
RW Frost, JT Lettieri, G Krol… - Clinical …, 1989 - Wiley Online Library
… However, there appeared to be no significant difference between groups with respect to desethylene ciprofloxacin and sulfociprofloxacin. Therefore it appears from this study that no …
Number of citations: 33 ascpt.onlinelibrary.wiley.com
A Anadón, MR Martınez-Larranaga, J Iturbe… - Research in veterinary …, 2001 - Elsevier
… disposition after iv and oral administration and the target tissue residues of ciprofloxacin and its potential metabolites, oxociprofloxacin, desethyleneciprofloxacin, sulfociprofloxacin and …
Number of citations: 94 www.sciencedirect.com
MF Parry, DA Smego… - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… Of the metabolites, 90% was sulfociprofloxacin. This compound … dosewas recovered in the feces as sulfociprofloxacin (3). The … Concentrations of sulfociprofloxacin and the other metab…
Number of citations: 39 journals.asm.org
M Šíma, D Bobek, P Cihlářová, P Ryšánek… - Pharmaceutics, 2022 - mdpi.com
… , namely, desethylene ciprofloxacin, sulfociprofloxacin, oxociprofloxacin and formyl ciprofloxacin [6,7]. The activity of sulfociprofloxacin is negligible. Desethylene ciprofloxacin has an …
Number of citations: 2 www.mdpi.com
M LeBel - … : The Journal of Human Pharmacology and Drug …, 1988 - Wiley Online Library
… After intravenous administration, a similar metabolite pattern to that after oral administration was identified in urine and feces, except that the amount of sulfociprofloxacin excreted after …
N Bacracheva, H Scholl, Z Gerova… - … Journal of Clinical …, 1991 - europepmc.org
The disposition of ciprofloxacin and its pharmacologically active metabolites (sulfociprofloxacin, oxociprofloxacin, and desethylenciprofloxacin) in plasma, lung and bronchial tissues …
Number of citations: 11 europepmc.org
CM Myers, JL Blumer - Journal of Chromatography B: Biomedical Sciences …, 1987 - Elsevier
… Desethyleneciprofloxacin possesses a degraded piperazinyl ring while sulfociprofloxacin … % was recovered as desethyleneciprofloxacin, sulfociprofloxacin and oxociprofloxacin. These …
Number of citations: 58 www.sciencedirect.com
SB Thorsteinsson, T Bergan, S Oddsdottir… - Chemotherapy, 1986 - karger.com
… are quite different except those of one metabolite (sulfociprofloxacin). Its LAMMA spectra are identical … Only in rare cases a mo lecular ion of sulfociprofloxacin could be observed and the …
Number of citations: 91 karger.com
A Shah, J Lettieri, R Blum, S Millikin… - Journal of …, 1996 - academic.oup.com
… Metabolite Ml (desethyleneciprofloxacin) and M2 (sulfociprofloxacin) have little activity, at least 30 times less than ciprofloxacin; M3 (oxociprofloxacin) has antibacterial activity about ten-…
Number of citations: 38 academic.oup.com
RW Rohwedder, T Bergan, SB Thorsteinsson… - … and infectious disease, 1990 - Elsevier
This study identified the routes of elimination of ciprofloxacin in two groups of five subjects each: one of healthy volunteers; the other of patients with severe renal failure having a mean …
Number of citations: 132 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。